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Compound of Interest

Compound Name: Beraprost

Cat. No.: B1666799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of beraprost and selexipag, two oral

prostacyclin pathway agents used in the treatment of pulmonary hypertension (PH). The

information presented is intended to support research, scientific understanding, and drug

development efforts in this therapeutic area.

Introduction
Pulmonary hypertension is a progressive disease characterized by elevated pressure in the

pulmonary arteries, leading to right heart failure and premature death. Both beraprost, a
prostacyclin analogue, and selexipag, a selective prostacyclin IP receptor agonist, target the

prostacyclin pathway to induce vasodilation and inhibit platelet aggregation, thereby alleviating

the symptoms and progression of PH. While both are orally administered, their distinct

pharmacological profiles, clinical efficacy, and safety data warrant a detailed comparison.

Mechanism of Action
Beraprost and selexipag both exert their therapeutic effects by stimulating the prostacyclin

pathway, which is often downregulated in patients with pulmonary hypertension. However, their

specific mechanisms of action exhibit notable differences.

Beraprost is an orally active prostacyclin analogue that binds to prostacyclin (IP) receptors,

leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This
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increase in cAMP results in the relaxation of vascular smooth muscle cells, causing

vasodilation, and also inhibits platelet aggregation.[1][2] Some evidence suggests that

beraprost may also exert effects through cross-binding to the prostaglandin E2 (PGE2)

receptor 4 (EP4), potentially contributing to its overall therapeutic effect.

Selexipag is a selective, non-prostanoid prostacyclin receptor (IP receptor) agonist.[3] It is a

prodrug that is hydrolyzed to its active metabolite, ACT-333679, which has a high affinity and

selectivity for the IP receptor.[3] By selectively targeting the IP receptor, selexipag is designed

to elicit the beneficial effects of prostacyclin, such as vasodilation and anti-proliferative effects

on pulmonary artery smooth muscle cells, while potentially minimizing off-target effects

associated with less selective prostacyclin analogues.[3][4]

Signaling Pathway Diagram
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Caption: Simplified signaling pathways of Beraprost and Selexipag.

Clinical Efficacy
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The clinical efficacy of beraprost and selexipag has been evaluated in several key clinical

trials. A notable difference lies in the primary endpoints and duration of these studies, with

selexipag's pivotal trial being a long-term, event-driven study.

Key Clinical Trial Data
Feature Beraprost Selexipag

Pivotal Trial(s)
ALPHABET[5][6], 12-Month

RCT[7][8]
GRIPHON[9][10][11]

Trial Duration
12 weeks (ALPHABET), 12

months
Median 1.4 years

Primary Endpoint

Change in 6-Minute Walk

Distance (6MWD)

(ALPHABET)[5]

Composite of morbidity or

mortality[9]

Effect on Primary Endpoint

ALPHABET: Significant

improvement in 6MWD at 12

weeks (mean difference vs.

placebo: +25.1 m)[5]. 12-

Month RCT: Less disease

progression at 6 months, but

not sustained at 12 months[7]

[8].

GRIPHON: 40% reduction in

the risk of the primary

composite endpoint of

morbidity or mortality versus

placebo[9].

Effect on 6MWD

ALPHABET: +25.1 m vs.

placebo at 12 weeks[5]. 12-

Month RCT: Improved at 3 and

6 months, but not at 9 or 12

months[7][8].

GRIPHON: Median difference

of +12 m vs. placebo in

change from baseline at week

26[3].

Hemodynamic Effects

ALPHABET: No significant

effect on hemodynamics at 12

weeks[5]. Other studies

showed a decrease in

pulmonary vascular

resistance[12].

Phase II: 30.3% reduction in

pulmonary vascular resistance

vs. placebo at 17 weeks[13].
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Japanese EXCEL Study
A prospective, multicenter, open-label study in Japan (the EXCEL study) evaluated the safety

and efficacy of switching 25 patients with PAH from beraprost to selexipag.[14][15] The study

found the transition to be safe and well-tolerated. While there were no statistically significant

improvements in hemodynamic parameters or 6MWD for the overall group, a subset of

"responders" (36% of patients) showed improvements in all measured hemodynamic

parameters.[14][15] These responders were more likely to have been on higher doses of

beraprost and tolerated higher doses of selexipag.[14]

Safety and Tolerability
The safety profiles of both beraprost and selexipag are characterized by typical prostacyclin-

related adverse events.

Adverse Event Beraprost Selexipag

Common Adverse Events
Headache, flushing, jaw pain,

diarrhea, nausea, leg pain[5]

Headache, diarrhea, nausea,

jaw pain, myalgia, vomiting,

pain in extremity, flushing[16]

Discontinuation due to Adverse

Events

Common, limited dose titration

in trials[5]

In the GRIPHON study, 14.3%

of patients in the selexipag

group discontinued treatment

due to adverse events,

compared to 7.1% in the

placebo group.

Experimental Protocols
Detailed experimental protocols for the key assessments in the clinical trials are crucial for the

interpretation and replication of findings.

6-Minute Walk Test (6MWT)
The 6MWT is a standardized assessment of exercise capacity.

Objective: To measure the distance a patient can walk on a flat, hard surface in 6 minutes.[2]
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Procedure:

The test is conducted on a 30-meter, unobstructed corridor.

Patients are instructed to walk as far as possible in 6 minutes, turning around at the ends

of the corridor. They are permitted to slow down and rest, but should resume walking as

soon as they are able.

Standardized encouragement is given at specific intervals.

Heart rate, oxygen saturation, and perceived exertion (using the Borg scale) are typically

monitored before and after the test.

The total distance walked is recorded.[2]

Right Heart Catheterization (RHC)
RHC is the gold standard for the diagnosis and hemodynamic assessment of pulmonary

hypertension.[4][17]

Objective: To directly measure pressures in the right atrium, right ventricle, and pulmonary

artery, and to determine cardiac output and calculate pulmonary vascular resistance.

Procedure:

A thin, flexible catheter (Swan-Ganz catheter) is inserted into a large vein (typically in the

neck, groin, or arm) and advanced through the right atrium and right ventricle into the

pulmonary artery.[15]

Pressure measurements are taken at each location.

Pulmonary capillary wedge pressure is measured by inflating a small balloon at the tip of

the catheter, which occludes a small pulmonary artery branch and reflects left atrial

pressure.

Cardiac output can be measured by thermodilution or the Fick method.
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Pulmonary vascular resistance is calculated using the measured pressures and cardiac

output.[18]

Experimental Workflow Diagram
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Caption: General experimental workflow for a PAH clinical trial.
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Conclusion
Both beraprost and selexipag are valuable oral treatment options for pulmonary hypertension

that target the prostacyclin pathway. Selexipag, a selective IP receptor agonist, has

demonstrated a significant reduction in the risk of morbidity and mortality in a large, long-term

clinical trial, establishing its role in delaying disease progression. Beraprost has shown short-

term improvements in exercise capacity, though its long-term benefits are less established. The

choice between these agents may depend on patient-specific factors, treatment goals, and

tolerability. Further head-to-head comparative studies would be beneficial to delineate their

relative efficacy and safety profiles more definitively.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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